6-羟基己酸甲酯

概述

描述

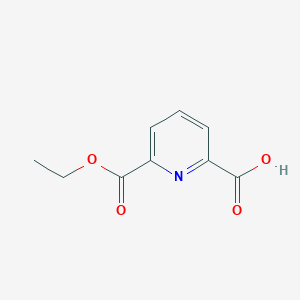

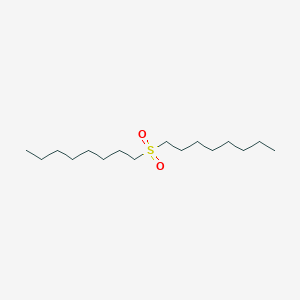

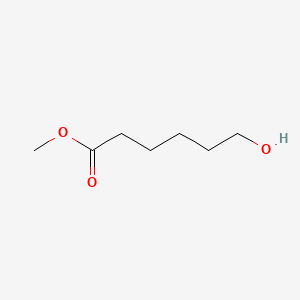

Methyl 6-hydroxyhexanoate is a chemical compound with the molecular formula C7H14O3 . It has a molecular weight of 146.19 . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for Methyl 6-hydroxyhexanoate is 1S/C7H14O3/c1-10-7(9)5-3-2-4-6-8/h8H,2-6H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

Methyl 6-hydroxyhexanoate is a liquid . It should be stored in a sealed, dry environment, preferably in a freezer under -20°C .科学研究应用

化学性质和储存

6-羟基己酸甲酯是一种化学化合物,其线性化学式为C7H14O3 . 它通常储存在密封的干燥环境中,温度为-20°C .

安全信息

该化合物根据 GHS05 危险性象形图进行分类,表明它可能造成严重的皮肤灼伤和眼睛损伤 . 安全预防措施包括避免吸入粉尘/烟雾/气体/雾/蒸汽/喷雾,处理后彻底清洗,戴上防护手套/防护服/眼部防护/面部防护,以及在吞咽或接触皮肤或眼睛时遵循具体程序 .

在合成生物学中的应用

6-羟基己酸甲酯可能在合成生物学中具有潜在的应用,特别是在生产聚羟基链烷酸酯 (PHA) 方面 . PHA 是一类可生物降解且生物相容的聚酯,已被广泛研究以提高产量和扩大多样性 . 它们具有超过 150 种结构变体,并用于各种行业,包括包装、医药、制药、农业和食品 .

功能性 PHA 的生产

合成生物学领域的最新发展已允许生产功能性 PHA,即在其链中引入功能基团的 PHA . 这是通过对某些细菌的基因组进行工程改造,以削弱 β-氧化和原位脂肪酸合成途径实现的 . 这使得喂给细菌的脂肪酸在整合到 PHA 链中时保持其原始链长和结构 . 6-羟基己酸甲酯有可能用作一种这样的脂肪酸。

作用机制

Target of Action

Methyl 6-hydroxyhexanoate is a chemical compound with the molecular formula C7H14O3 The primary targets of Methyl 6-hydroxyhexanoate are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound is involved in certain biochemical reactions . The specific interactions of Methyl 6-hydroxyhexanoate with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Methyl 6-hydroxyhexanoate is involved in certain biochemical pathways. For instance, it has been used in the synthesis of methacrylic acid monomers with aliphatic spacers

Result of Action

It is known that the compound can be used in the synthesis of certain polymers

Action Environment

It is known that the compound should be stored in a dry environment, preferably in a freezer under -20°c . This suggests that temperature and humidity may affect the stability of Methyl 6-hydroxyhexanoate.

实验室实验的优点和局限性

Methyl 6-hydroxyhexanoate has several advantages and limitations as a research tool. One advantage is that it is relatively easy to synthesize and is stable at room temperature, making it an ideal compound for lab experiments. Additionally, it is non-toxic and has a wide range of biochemical and physiological effects, making it a promising candidate for further study. However, it is also important to note that methyl 6-hydroxyhexanoate is not water soluble, making it difficult to use in water-based experiments.

未来方向

Given its wide range of biochemical and physiological effects, methyl 6-hydroxyhexanoate has the potential to be a useful compound for further study. Potential future directions for methyl 6-hydroxyhexanoate include further research into its antimicrobial and antioxidant properties, as well as its potential use as an anti-inflammatory agent. Additionally, further research into its effects on lipid metabolism and cardiovascular health could also prove to be beneficial. Finally, further research into its potential use as a dietary supplement could also be beneficial.

安全和危害

Methyl 6-hydroxyhexanoate is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word is "Danger" . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

属性

IUPAC Name |

methyl 6-hydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-10-7(9)5-3-2-4-6-8/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJZXHZRXDLCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113007-78-6 | |

| Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-methyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113007-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40196517 | |

| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4547-43-7 | |

| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4547-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a promising method for obtaining Methyl 6-hydroxyhexanoate from a sustainability perspective?

A1: Methyl 6-hydroxyhexanoate can be derived from the chemical upcycling of Poly(ε-caprolactone) (PCL). [] This approach addresses the challenge of PCL waste disposal and promotes sustainable practices by transforming end-of-life PCL into valuable chemicals. Specifically, using 1,5,7-triazabicyclo[4,4,0]dec-5-ene (TBD) as a catalyst allows for the efficient depolymerization of PCL into Methyl 6-hydroxyhexanoate with high conversion rates in a short timeframe. [] This method holds promise for large-scale depolymerization of commercial PCL plastics, contributing to a circular economy for this material.

Q2: Beyond its origin from PCL, what is the structural characterization of Methyl 6-hydroxyhexanoate?

A2: While the provided research [] focuses on the production of Methyl 6-hydroxyhexanoate through PCL depolymerization, another study [] sheds light on its structural characteristics. This research utilized Methyl 6-hydroxyhexanoate in synthesizing a complex carbohydrate molecule. Through NMR spectroscopy and X-ray crystallography, they confirmed the structure of a derivative containing the Methyl 6-hydroxyhexanoate moiety. [] This detailed structural information contributes to understanding its reactivity and potential for further chemical modifications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1587190.png)